molecular formula C21H40O6 B13761864 Nonanedioic acid, bis(2-butoxyethyl) ester CAS No. 63021-23-8

Nonanedioic acid, bis(2-butoxyethyl) ester

Cat. No.: B13761864
CAS No.: 63021-23-8
M. Wt: 388.5 g/mol
InChI Key: LOOYQSKMLPFZQX-UHFFFAOYSA-N
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Description

Nonanedioic acid, bis(2-butoxyethyl) ester, also known as azelaic acid bis(2-butoxyethyl) ester, is an organic compound with the molecular formula C19H36O6. It is an ester derived from nonanedioic acid (azelaic acid) and 2-butoxyethanol. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanedioic acid, bis(2-butoxyethyl) ester can be synthesized through the esterification of nonanedioic acid with 2-butoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Nonanedioic acid, bis(2-butoxyethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to nonanedioic acid and 2-butoxyethanol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing 2-butoxyethanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Nonanedioic acid and 2-butoxyethanol.

    Transesterification: New esters and 2-butoxyethanol.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Nonanedioic acid, bis(2-butoxyethyl) ester has several applications in scientific research and industry:

    Polymer Industry: Used as a plasticizer to improve the flexibility and durability of polymers.

    Lubricants: Acts as a base fluid in the formulation of synthetic lubricants.

    Cosmetics: Employed in formulations for skincare products due to its emollient properties.

    Pharmaceuticals: Investigated for potential use in drug delivery systems and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of nonanedioic acid, bis(2-butoxyethyl) ester depends on its application. In the polymer industry, it functions as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In lubricants, it provides a stable and low-friction interface between moving parts. In cosmetics, it acts as an emollient, forming a protective layer on the skin to retain moisture.

Comparison with Similar Compounds

Similar Compounds

    Nonanedioic acid, bis(2-ethylhexyl) ester: Another ester of nonanedioic acid, used as a plasticizer and lubricant.

    Nonanedioic acid, bis(2-butoxyethoxy)ethyl ester: Similar in structure but with additional ethoxy groups, used in similar applications.

Uniqueness

Nonanedioic acid, bis(2-butoxyethyl) ester is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to act as both a plasticizer and lubricant, along with its compatibility with various polymers and formulations, sets it apart from other similar compounds.

Properties

CAS No.

63021-23-8

Molecular Formula

C21H40O6

Molecular Weight

388.5 g/mol

IUPAC Name

bis(2-butoxyethyl) nonanedioate

InChI

InChI=1S/C21H40O6/c1-3-5-14-24-16-18-26-20(22)12-10-8-7-9-11-13-21(23)27-19-17-25-15-6-4-2/h3-19H2,1-2H3

InChI Key

LOOYQSKMLPFZQX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CCCCCCCC(=O)OCCOCCCC

Origin of Product

United States

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